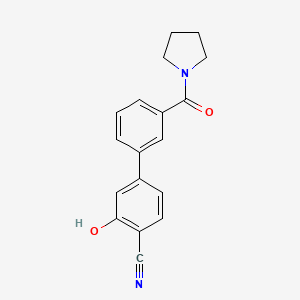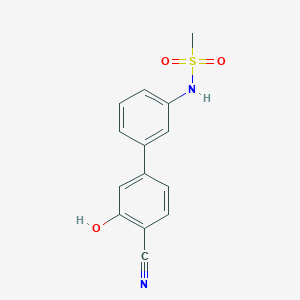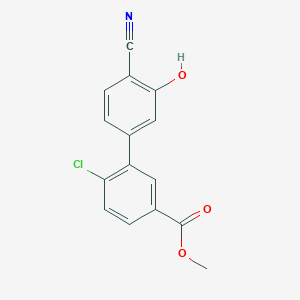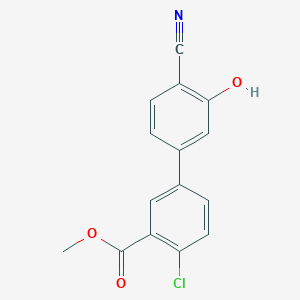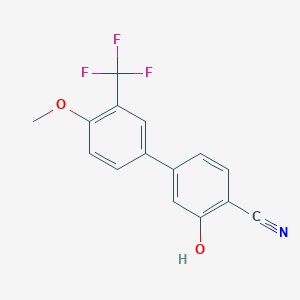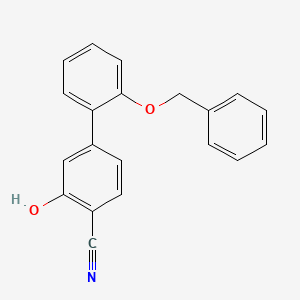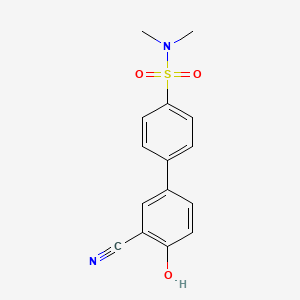
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is an organic compound with a wide range of applications in scientific research. It is a derivative of 2-cyano-4-hydroxycinnamic acid, a widely used reagent in organic synthesis. 2C4DMPP has been used in various laboratory experiments and scientific research applications, due to its excellent solubility and stability.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in various scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including polymers and pharmaceuticals. It has also been used in the synthesis of polyurethanes, polysaccharides, and polyamides. 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has also been used in the preparation of polymeric films and membranes, as well as in the synthesis of polymeric nanoparticles.
Wirkmechanismus
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as a catalyst in the synthesis of polymers and other compounds. It catalyzes the reaction between two molecules, resulting in the formation of a new molecule. The catalytic activity of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is due to its ability to form a covalent bond between two molecules, which then results in the formation of a new molecule.
Biochemical and Physiological Effects
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity, as well as anti-inflammatory and antioxidant properties. 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has also been shown to inhibit the growth of certain types of cancer cells, as well as to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in a variety of solutions. It is also highly stable, making it suitable for use in long-term experiments. Additionally, it is non-toxic and non-irritating, making it safe to handle and work with.
However, there are also some limitations to using 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it is not very stable in the presence of light or heat, making it unsuitable for use in experiments that require high temperatures or prolonged exposure to light.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in scientific research. One potential direction is the development of new polymers and pharmaceuticals using 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% as a reagent. Additionally, 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% could be used in the development of new polymeric films and membranes, as well as in the synthesis of polymeric nanoparticles. Finally, 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% could be used in the development of new drugs and therapies for a variety of diseases, including cancer and neurological disorders.
Synthesemethoden
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-cyano-4-hydroxycinnamic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction yields 2-cyano-4-hydroxy-N,N-dimethylsulfamoylphenyl)phenol, which can then be further purified by recrystallization to obtain the 95% pure compound.
Eigenschaften
IUPAC Name |
2-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-13(15)11-7-8-14(18)12(9-11)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPFTHWKNXHYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

